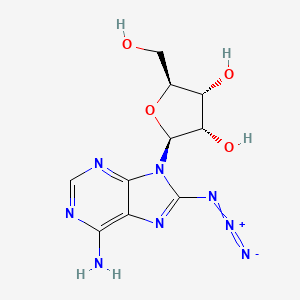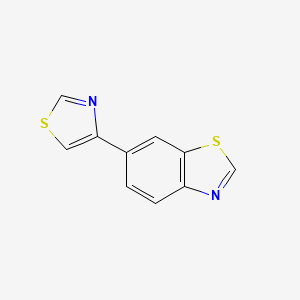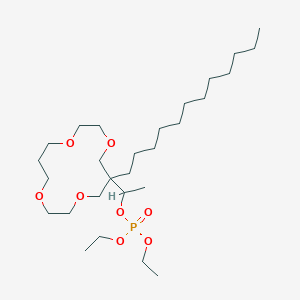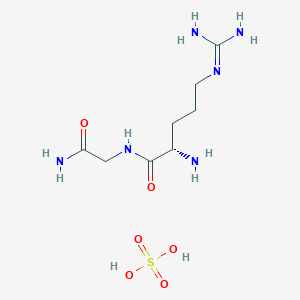
H-Arg-Gly-NH2 . sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Arg-Gly-NH2 H2SO4 and a molecular weight of 328.35. This compound is a dipeptide derivative, consisting of the amino acids arginine and glycine, and is often used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Gly-NH2 . sulfate typically involves the coupling of protected amino acids followed by deprotection and sulfate addition. One common synthetic route starts with the protection of the amino group of arginine and the carboxyl group of glycine. The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). After the coupling reaction, the protecting groups are removed under acidic or basic conditions, and the resulting dipeptide is treated with sulfuric acid to form the sulfate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The final product is purified using techniques such as crystallization, filtration, and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
H-Arg-Gly-NH2 . sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce reduced amine derivatives .
Wissenschaftliche Forschungsanwendungen
H-Arg-Gly-NH2 . sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular signaling and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as an analgesic and anti-inflammatory agent.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development
Wirkmechanismus
The mechanism of action of H-Arg-Gly-NH2 . sulfate involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with opioid receptors, leading to analgesic effects. The compound’s structure allows it to bind to these receptors, mimicking the action of endogenous peptides and modulating pain perception .
Vergleich Mit ähnlichen Verbindungen
H-Arg-Gly-NH2 . sulfate can be compared with other similar compounds, such as:
H-Tyr-D-Arg-Phe-Gly-NH2: A synthetic derivative of dermorphine with potent analgesic activity.
H-Arg-Gly-Phe-Phe-NH2: Another peptide derivative with distinct biological activities.
The uniqueness of this compound lies in its specific structure and sulfate addition, which can influence its solubility, stability, and biological activity .
Conclusion
This compound is a versatile compound with significant applications in scientific research. Its unique structure and properties make it valuable in various fields, including chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and potential for future research.
Eigenschaften
Molekularformel |
C8H20N6O6S |
|---|---|
Molekulargewicht |
328.35 g/mol |
IUPAC-Name |
(2S)-2-amino-N-(2-amino-2-oxoethyl)-5-(diaminomethylideneamino)pentanamide;sulfuric acid |
InChI |
InChI=1S/C8H18N6O2.H2O4S/c9-5(2-1-3-13-8(11)12)7(16)14-4-6(10)15;1-5(2,3)4/h5H,1-4,9H2,(H2,10,15)(H,14,16)(H4,11,12,13);(H2,1,2,3,4)/t5-;/m0./s1 |
InChI-Schlüssel |
PKAKESWGWRJXET-JEDNCBNOSA-N |
Isomerische SMILES |
C(C[C@@H](C(=O)NCC(=O)N)N)CN=C(N)N.OS(=O)(=O)O |
Kanonische SMILES |
C(CC(C(=O)NCC(=O)N)N)CN=C(N)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


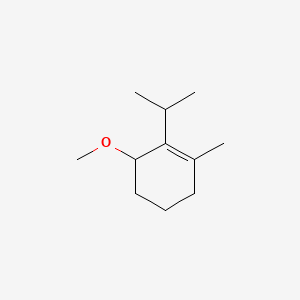
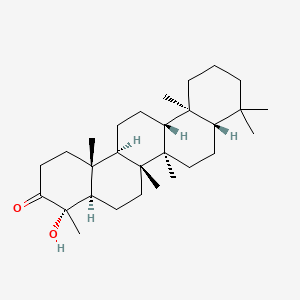
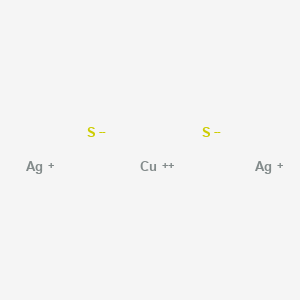

![ethyl 5-[(1E)-N-hydroxyethanimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B13830065.png)
![N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide](/img/structure/B13830068.png)
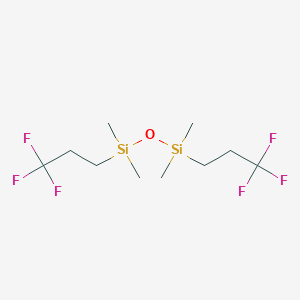
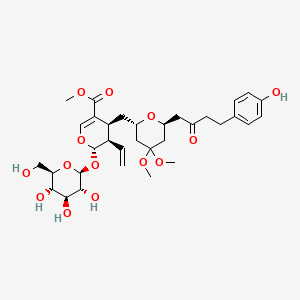
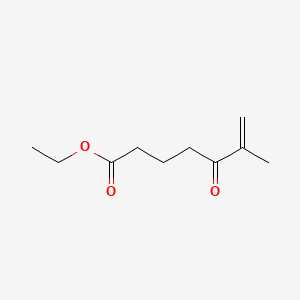
![[2-(3-Acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxochromen-5-yl] acetate](/img/structure/B13830100.png)
